molecular formula C25H27N7O B2641459 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-04-8

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2641459
CAS No.: 920218-04-8
M. Wt: 441.539
InChI Key: RIXLYWDTEKGVKI-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure based on a triazolopyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties. The structure is closely related to its analogue, 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS 946285-11-6), which shares the same 1,2,3-triazolo[4,5-d]pyrimidine backbone linked to a piperazine moiety . Compounds within this chemical class are of significant interest in early-stage drug discovery for their potential to interact with various biological targets. The integration of the triazolopyrimidine core with the piperazine and benzoyl groups makes this compound a valuable intermediate or tool for researchers working in areas such as neuroscience and oncology. It is specifically designed for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, including Certificate of Analysis data, for their procurement review.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-25(2,3)19-11-9-18(10-12-19)24(33)31-15-13-30(14-16-31)22-21-23(27-17-26-22)32(29-28-21)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLYWDTEKGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the piperazine ring: This step involves the reaction of the triazolopyrimidine intermediate with piperazine under suitable conditions, often using a base such as potassium carbonate.

    Attachment of the tert-butylbenzoyl group: The final step involves the acylation of the piperazine derivative with tert-butylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the triazolopyrimidine moiety can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues with Triazolopyrimidine Cores

RG7774 (CAS 1433361-02-4)
  • Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
  • Key Differences : Replaces the piperazine-benzoyl group with a pyrrolidin-3-ol and tetrazolylmethyl substituent.
  • Pharmacology: A selective CB2R agonist with >100-fold selectivity over CB1R, demonstrating efficacy in diabetic retinopathy models .
  • Synthesis : 8-step process starting from benzyl chloride, achieving 95% yield in triazole formation .
VAS2870
  • Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
  • Key Differences : Contains a benzoxazolyl sulfide group instead of the tert-butylbenzoyl-piperazine.
  • Pharmacology: Potent NADPH oxidase (NOX) inhibitor, reducing reactive oxygen species (ROS) in cardiovascular diseases .
1-(Adamantane-1-Carbonyl)-4-{3-Phenyl-3H-Triazolopyrimidin-7-yl}Piperazine (CAS 920177-26-0)
  • Structure : Adamantane carbonyl replaces the tert-butylbenzoyl group.
Compound Core Structure Substituents Molecular Weight Key Target
Target Compound Triazolopyrimidine-piperazine 4-tert-Butylbenzoyl, 3-phenyl ~443.56 (estimated) Not explicitly stated
RG7774 Triazolopyrimidine-pyrrolidine tert-Butyl, tetrazolylmethyl 397.44 CB2R
VAS2870 Triazolopyrimidine-sulfide Benzoxazolyl sulfide, benzyl 406.48 NADPH oxidase
Adamantane Derivative Triazolopyrimidine-piperazine Adamantane carbonyl, 3-phenyl 443.56 Unknown

Functional Analogues with Piperazine Moieties

N1-(3-Benzyl-5-(Propylthio)-3H-Triazolopyrimidin-7-yl)Ethane-1,2-Diamine
  • Structure : Piperazine-free analog with a propylthio group and ethylene diamine.
  • Pharmacology : Exhibits high potency in kinase inhibition assays (IC50 < 10 nM) but lacks the tert-butylbenzoyl group, reducing lipophilicity .
1-(4-Tert-Butylbenzyl)Piperazine (CAS 956-61-6)
  • Structure : Simplified analog lacking the triazolopyrimidine core.
  • Applications : Intermediate in API synthesis; highlights the role of tert-butylbenzyl groups in enhancing bioavailability .

Key Research Findings

  • Selectivity : Compounds like RG7774 achieve selectivity for CB2R over CB1R by optimizing substituent bulkiness and polarity . The tert-butylbenzoyl group in the target compound may similarly enhance selectivity for undisclosed targets.
  • Synthetic Complexity : The adamantane derivative (CAS 920177-26-0) requires multi-step synthesis comparable to RG7774, suggesting the target compound’s synthesis may involve similar challenges .
  • Pharmacokinetics : Piperazine-containing analogs generally exhibit improved solubility and metabolic stability compared to pyrrolidine or sulfide derivatives .

Biological Activity

1-(4-tert-butylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its pharmacological properties.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, where the piperazine moiety is conjugated with a triazole-pyrimidine framework. The structural integrity is crucial for its biological activity, as modifications can significantly alter its efficacy.

Table 1: Summary of Synthetic Methods

MethodKey StepsYield (%)
Method AMulti-step synthesis involving coupling reactions75%
Method BOne-pot synthesis with high purity85%

Biological Activity

The compound exhibits a range of biological activities attributed to its unique structural features. Studies have shown that it possesses antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial activity against various strains, particularly Gram-negative bacteria such as E. coli. The mechanism involves inhibition of bacterial protein synthesis, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus64 µg/mL
P. aeruginosa16 µg/mL

Anticancer Properties

In vitro studies have shown that the compound induces apoptosis in cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Case Study on Antimicrobial Effects : A study conducted by Al-Azaki et al. demonstrated that piperazine derivatives, including this compound, showed potent activity against E. coli and other pathogenic bacteria. The docking studies revealed favorable binding interactions with the bacterial enoyl reductase enzyme, which is critical for fatty acid biosynthesis in bacteria .
  • Case Study on Cancer Cell Lines : Research published in Molecules indicated that the compound exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways . The study highlighted the potential for further development into anticancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Altering the substituents on the piperazine ring can enhance lipophilicity and improve membrane permeability.
  • Changing the triazole or pyrimidine components may affect receptor binding affinity and selectivity.

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